Dutogliptin tartrate
Overview
Description
Dutogliptin tartrate is a small molecule drug that functions as a potent and selective inhibitor of dipeptidyl peptidase 4 (DPP4), a serine protease. This compound has been investigated for its potential in treating type 2 diabetes mellitus by increasing the physiological levels of regulatory peptides, such as glucagon-like peptide-1 (GLP-1), which is an important modulator of insulin response and digestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dutogliptin tartrate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications and purification. The key steps include:
Formation of the pyrrolidine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the boronic acid group: This step is crucial for the compound’s activity and involves the use of boronic acid derivatives.
Formation of the tartrate salt: The final step involves the reaction of dutogliptin with tartaric acid to form the tartrate salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale reactors are used to carry out the cyclization and functional group modifications.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the compound.
Quality control: Rigorous testing is conducted to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dutogliptin tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially affecting the compound’s activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, impacting its stability and efficacy.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs .
Scientific Research Applications
Dutogliptin tartrate has several scientific research applications, including:
Chemistry: Used as a model compound to study DPP4 inhibition and its effects on peptide regulation.
Biology: Investigated for its role in modulating insulin response and glucose metabolism.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus and myocardial infarction recovery.
Industry: Utilized in the development of new DPP4 inhibitors and related therapeutic agents
Mechanism of Action
Dutogliptin tartrate exerts its effects by inhibiting DPP4, a serine protease that degrades incretin hormones such as GLP-1. By inhibiting DPP4, dutogliptin increases the levels of GLP-1, enhancing insulin secretion and reducing glucagon release. This leads to improved glucose control in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the incretin signaling pathway and the regulation of insulin and glucagon secretion .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Dutogliptin tartrate is unique due to its specific boronic acid group, which enhances its binding affinity and selectivity for DPP4. This structural feature distinguishes it from other DPP4 inhibitors and contributes to its potent inhibitory activity .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BN3O3.C4H6O6/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17;5-1(3(7)8)2(6)4(9)10/h8-9,12-13,16-17H,1-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWHNLVZPGXBNS-MHDNXTQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC2CCNC2)(O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BN3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008624 | |
Record name | 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890402-81-0 | |
Record name | Dutogliptin tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890402810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DUTOGLIPTIN TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QH89EV9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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